

# Chlorophenol Red Sodium Salt: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Chlorophenol Red sodium salt*

Cat. No.: *B1142352*

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CAS Number: 123333-64-2 Molecular Formula:  $C_{19}H_{11}Cl_2NaO_5S$

This technical guide provides an in-depth overview of **Chlorophenol Red sodium salt**, a versatile pH indicator with significant applications in research, diagnostics, and drug development. This document details its chemical and physical properties, provides experimental protocols for its use, and illustrates key concepts with diagrams.

## Core Properties and Specifications

**Chlorophenol Red sodium salt** is a sulfonephthalein dye recognized for its distinct color change in response to pH variations.<sup>[1]</sup> It is widely utilized in laboratory settings for its reliability and clear visual indication of pH.<sup>[1]</sup>

Property	Value	Reference
CAS Number	123333-64-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	$C_{19}H_{11}Cl_2NaO_5S$	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	445.25 g/mol	<a href="#">[3]</a> <a href="#">[6]</a>
Appearance	Dark red to brown crystalline powder	<a href="#">[4]</a>
Melting Point	266 - 268 °C	<a href="#">[4]</a>
pH Transition Range	4.8 - 6.7 (yellow to red/violet)	

# Applications in Research and Development

**Chlorophenol Red sodium salt**'s primary function as a pH indicator lends itself to a variety of applications across different scientific disciplines.

## Microbiology and Cell Culture

In microbiology, it is a valuable tool for monitoring microbial growth by detecting pH changes in culture media resulting from metabolic activity.<sup>[4]</sup> A decrease in pH, often due to the fermentation of carbohydrates, is indicated by a color change. This principle is fundamental in carbohydrate fermentation tests to differentiate bacterial species.

Similarly, in cell culture, **Chlorophenol Red sodium salt** is incorporated into media to provide a visual assessment of cell health and viability.<sup>[4]</sup> Cellular respiration and metabolism can alter the pH of the culture medium, and the indicator's color change can signal the need for media replacement or indicate potential issues with the cell culture.<sup>[4]</sup>

## Biochemical and Enzyme Assays

The sensitivity of Chlorophenol Red to pH changes makes it suitable for monitoring reactions that involve the production or consumption of acids or bases. This is particularly useful in enzyme assays where the enzymatic activity results in a pH shift.

A notable application involves the use of a derivative, Chlorophenol Red- $\beta$ -D-galactopyranoside (CPRG), as a chromogenic substrate for  $\beta$ -galactosidase. Enzymatic cleavage of CPRG releases Chlorophenol Red, leading to a color change that can be quantified to measure enzyme activity. This assay is employed in microbiology for detecting coliforms and in molecular biology as a reporter gene assay.

## Environmental and Analytical Chemistry

Chlorophenol Red is utilized in environmental monitoring, particularly for the determination of chlorine dioxide in water samples. The reaction between chlorine dioxide and Chlorophenol Red results in a color change that is proportional to the concentration of chlorine dioxide, allowing for its quantification.

## Experimental Protocols

## Preparation of Chlorophenol Red Indicator Solution

A standard indicator solution can be prepared for general pH testing purposes.

Materials:

- **Chlorophenol Red sodium salt**
- 20% Ethanol or Distilled Water
- 0.1 M Sodium Hydroxide (optional, for the free acid form)

Procedure:

- Method A (in Ethanol): Dissolve 0.1 g of **Chlorophenol Red sodium salt** in 100 ml of 20% ethanol.
- Method B (Aqueous): Dissolve 0.04 g of Chlorophenol Red (the free acid form) in 0.94 ml of 0.1 M sodium hydroxide and dilute to 100 ml with distilled water.

## Microbial Carbohydrate Fermentation Test

This protocol outlines the use of Chlorophenol Red in a basal fermentation broth to assess the ability of a microorganism to ferment a specific carbohydrate.

Materials:

- Basal fermentation broth medium (containing peptone and other nutrients)
- Specific carbohydrate (e.g., glucose, lactose) at a final concentration of 0.5-1%
- Chlorophenol Red indicator solution
- Durham tubes (for gas detection)
- Test tubes
- Microorganism culture

**Procedure:**

- Prepare the basal fermentation broth and add the desired carbohydrate.
- Add Chlorophenol Red indicator to the broth according to the desired concentration (typically a few drops of a prepared stock solution per liter of media). The initial color of the medium should be reddish-orange.
- Dispense the medium into test tubes, inserting an inverted Durham tube into each.
- Sterilize the media by autoclaving.
- Aseptically inoculate the tubes with a pure culture of the test microorganism.
- Incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours, or longer if necessary.
- Interpretation of Results:
  - Yellow color: Positive for acid production from carbohydrate fermentation.
  - Red or no color change: Negative for fermentation.
  - Gas bubble in Durham tube: Positive for gas production.

## **Lysis-Associated $\beta$ -Galactosidase Assay (LAGA) with CPRG**

This protocol is adapted for quantifying bacterial lysis using the chromogenic substrate Chlorophenol Red- $\beta$ -D-galactopyranoside (CPRG).[\[2\]](#)

**Materials:**

- Chlorophenol Red- $\beta$ -D-galactopyranoside (CPRG)
- Bacterial cultures (attacker and recipient strains, where the recipient expresses  $\beta$ -galactosidase)

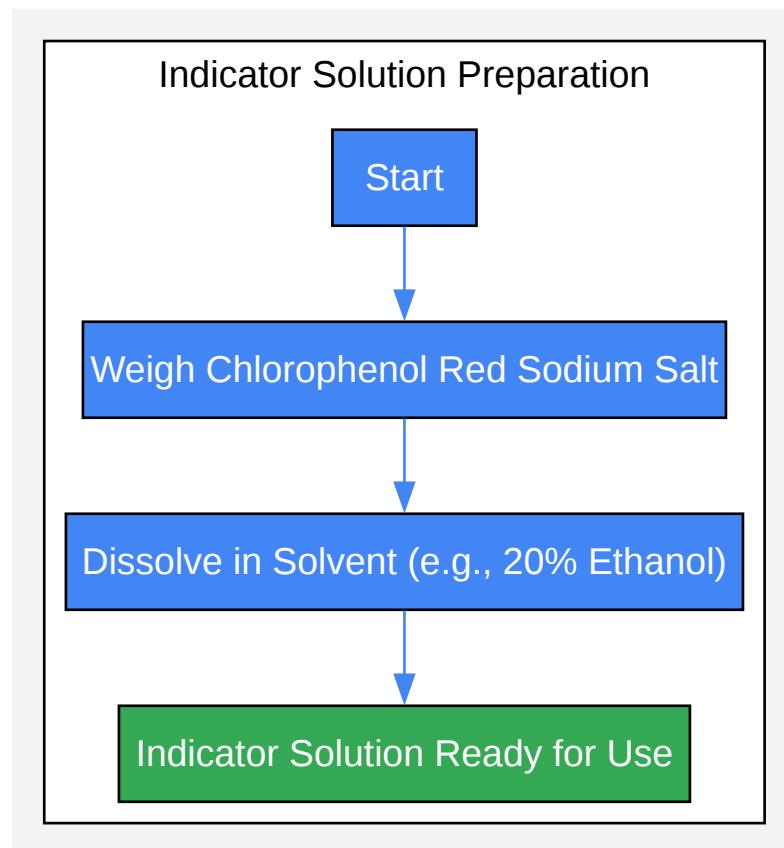
- Appropriate growth media
- 96-well microtiter plates
- Spectrophotometer (capable of reading absorbance at 572 nm)

**Procedure:**

- Culture the attacker and recipient bacterial strains to the desired growth phase.
- Mix the attacker and recipient cultures at an appropriate ratio and spot them onto an agar plate. Incubate to allow for interaction and lysis of the recipient cells.
- After incubation, treat the cell spots with a solution of CPRG.
- The  $\beta$ -galactosidase released from lysed recipient cells will hydrolyze CPRG, releasing Chlorophenol Red.
- Quantify the amount of Chlorophenol Red produced by measuring the absorbance at 572 nm. The intensity of the red color is proportional to the extent of cell lysis.

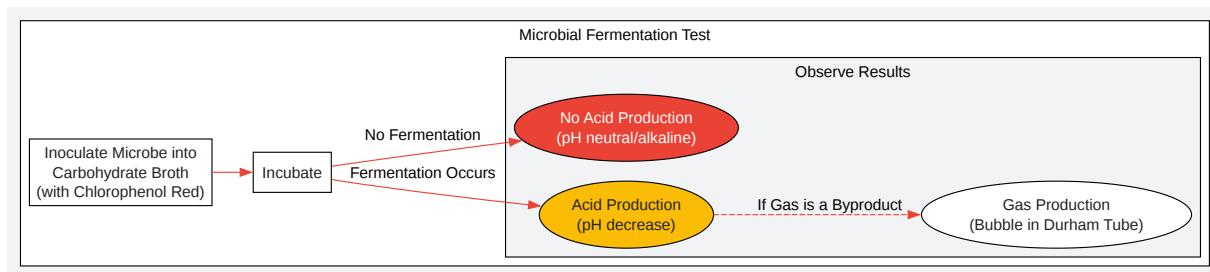
## Visualizing Key Processes

To better understand the applications and mechanisms involving Chlorophenol Red, the following diagrams illustrate key workflows and relationships.



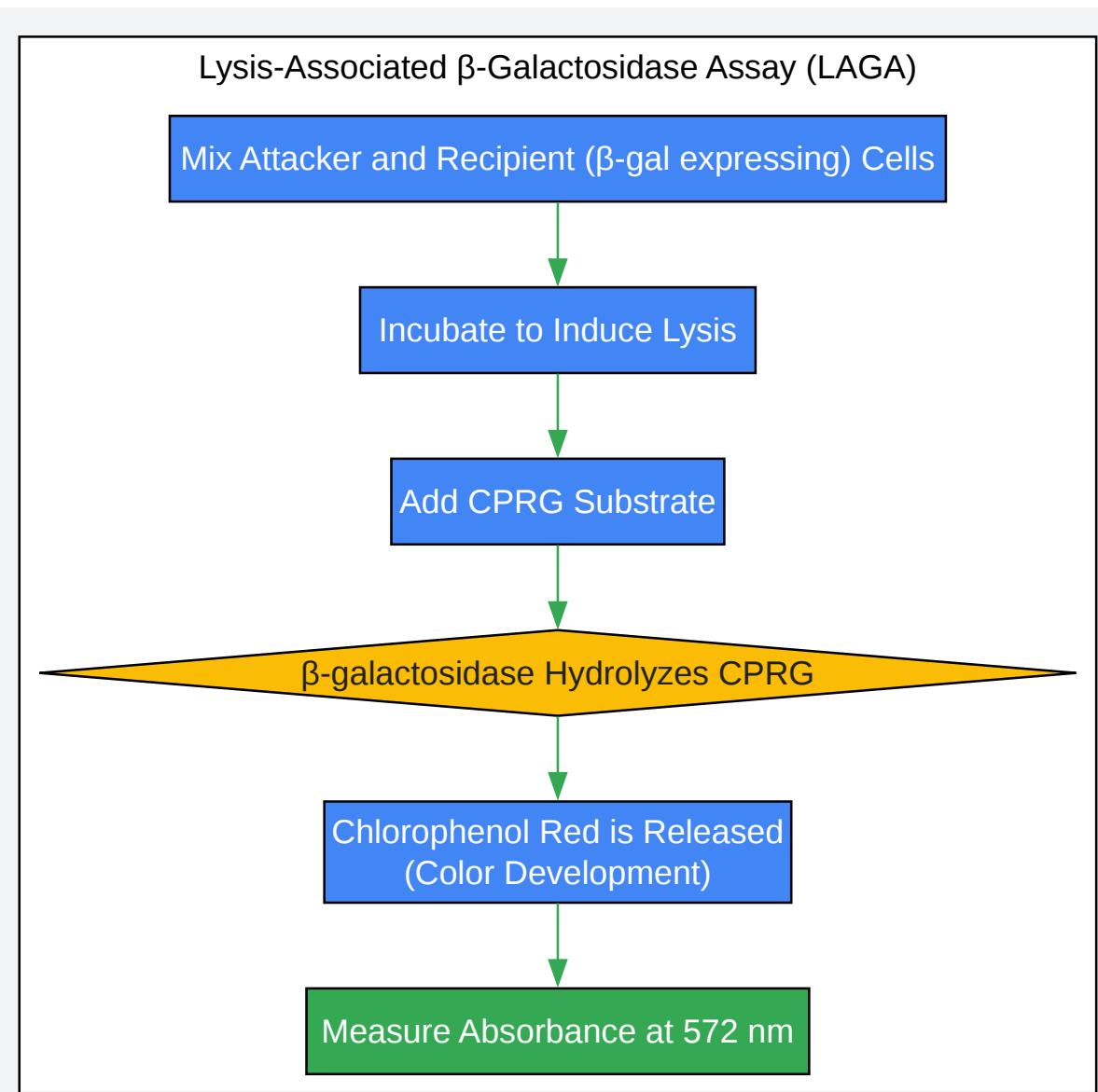
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Caption: Workflow for Preparing a Chlorophenol Red Indicator Solution.



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Caption: Logical Flow of a Microbial Carbohydrate Fermentation Test.



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Caption: Experimental Workflow for the LAGA Assay using CPRG.

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